L-ASPARAGINE:H2O (AMIDE-15N+)

Metabolic flux analysis Nitrogen metabolism Mammalian cell culture

L-Asparagine:H2O (Amide-15N), also designated as L-Asparagine-(amide-15N) monohydrate (CAS 204451-47-8), is a stable isotope-labeled derivative of the non-essential amino acid L-asparagine wherein the side-chain amide nitrogen is enriched with nitrogen-15 (¹⁵N). The compound is supplied as the monohydrate crystalline solid with a molecular weight of 151.13 g/mol (M+1 mass shift relative to unlabeled L-asparagine monohydrate) and an isotopic enrichment specification of ≥98 atom% ¹⁵N.

Molecular Formula
Molecular Weight 151.13
Cat. No. B1580286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ASPARAGINE:H2O (AMIDE-15N+)
Molecular Weight151.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparagine:H2O (Amide-15N) — CAS 204451-47-8 for Site-Specific Nitrogen Tracing


L-Asparagine:H2O (Amide-15N), also designated as L-Asparagine-(amide-15N) monohydrate (CAS 204451-47-8), is a stable isotope-labeled derivative of the non-essential amino acid L-asparagine wherein the side-chain amide nitrogen is enriched with nitrogen-15 (¹⁵N) . The compound is supplied as the monohydrate crystalline solid with a molecular weight of 151.13 g/mol (M+1 mass shift relative to unlabeled L-asparagine monohydrate) and an isotopic enrichment specification of ≥98 atom% ¹⁵N . In contrast to uniformly ¹⁵N-labeled or amino-¹⁵N-labeled asparagine isotopologs, this site-specific amide-¹⁵N label enables discrete tracking of the amide nitrogen atom through metabolic transformations and provides clean, unambiguous NMR spectral readouts of side-chain amide environments without interference from backbone amide resonances [1].

Why L-Asparagine (Amide-15N) Cannot Be Replaced by Uniformly ¹⁵N-Labeled or Amino-¹⁵N Asparagine


Generic substitution of L-asparagine isotopologs fails because the two nitrogen atoms of asparagine—the α-amino nitrogen and the side-chain amide nitrogen—undergo fundamentally divergent metabolic fates and exhibit distinct NMR spectroscopic properties [1]. In uniformly ¹⁵N-labeled asparagine (¹⁵N₂), both nitrogen positions carry the isotopic label, producing overlapping signals in NMR spectra and preventing unambiguous assignment of nitrogen flux through specific enzymatic pathways [2]. Conversely, L-asparagine labeled only at the α-amino position (amino-¹⁵N) cannot trace the amide nitrogen transfer to glutamine via asparagine synthetase-mediated transamination—a quantitatively predominant metabolic route that accounts for the majority of asparagine amide nitrogen utilization in mammalian cells [3]. The amide-¹⁵N label is therefore the only isotopolog that selectively reports on asparagine synthetase activity, glutamine amide biosynthesis, and side-chain hydrogen-bonding networks in protein structural studies without spectral crowding from backbone amide resonances . Substitution with alternative isotopologs would either obscure pathway-specific flux measurements or entirely miss the amide nitrogen's metabolic trajectory.

Quantitative Differentiation Evidence for L-Asparagine:H2O (Amide-15N) Against In-Class Alternatives


Predominant Amide Nitrogen Transfer to Glutamine Amide via Asparagine Synthetase

In Vero cell cultures incubated with L-[4-¹⁵N]asparagine (the amide-¹⁵N isotopolog), the amide nitrogen of asparagine was predominantly transferred to glutamine amide, with no detectable production of free ¹⁵NH₄⁺ [1]. This establishes that most of the asparagine amide nitrogen is transaminated by asparagine synthetase rather than deaminated by asparaginase, a metabolic distinction that cannot be resolved using uniformly ¹⁵N-labeled asparagine (¹⁵N₂) where both nitrogen atoms carry the label and the amide-specific flux is obscured.

Metabolic flux analysis Nitrogen metabolism Mammalian cell culture

Differentiation of ¹⁵N-Amide vs. ¹⁵N-Amino Labeling by Ion-Pair Chromatography-Mass Spectrometry

A validated ion-pair chromatography-mass spectrometry method enables direct on-line determination of the amount and position of ¹⁵N-labeling in complex amino acid mixtures, differentiating between ¹⁵N-amide and ¹⁵N-amino labeling in asparagine [1]. The detection limit for the presence of a ¹⁵N label in asparagine was determined as 1.0% (3 SD), and the positional labeling determination follows a nonlinear function with an expectation window of ±12% at a 30% ¹⁵N benchmark level [1]. This analytical capability is unique to site-specifically labeled isotopologs and cannot be applied to uniformly labeled asparagine (¹⁵N₂), where both nitrogen positions carry identical ¹⁵N enrichment and positional discrimination is analytically impossible by standard MS methods.

Stable isotope analysis Mass spectrometry Positional isotopomer quantification

Kinetic Isotope Effect Quantification for Asparagine Synthetase Mechanism Studies

In the glutamine-dependent synthesis of asparagine catalyzed by Escherichia coli asparagine synthetase B at pH 8.0, the amide nitrogen kinetic isotope effect (¹⁵KIE) was measured as 1.0222 when the side-chain amide nitrogen of the substrate was substituted with ¹⁵N [1]. This value, obtained specifically using the amide-¹⁵N labeled isotopolog, provides direct evidence that nitrogen transfer does not proceed via free ammonia formation in the enzyme active site. The amide carbon isotope effect under identical conditions was 1.0231 [1]. Such mechanistic isotope effect measurements require site-specific isotopic substitution at the amide position and cannot be performed using uniformly labeled asparagine, where the mixed contributions from both nitrogen atoms would confound the interpretation of observed isotope effects.

Enzyme mechanism Kinetic isotope effects Amidotransferase

Spectral Simplification in Protein NMR: Elimination of Backbone Amide Interference

Selective ¹⁵N-labeling of asparagine side-chain amides enables determination of magnetic susceptibility anisotropy tensors based exclusively on pseudocontact shifts of amide side-chain protons, without spectral interference from backbone amide resonances [1]. In uniformly ¹⁵N-labeled protein samples, the backbone amide region (typically 105-130 ppm for ¹⁵N) is densely populated, and side-chain amide signals from asparagine residues are often obscured or require complex spectral editing to resolve. The amide-¹⁵N asparagine isotopolog, when incorporated selectively via biosynthesis, produces spectra where only the side-chain amide groups are ¹⁵N-labeled and NMR-active, while all other nitrogen positions (including backbone amides) remain at natural abundance (¹⁴N, NMR-inactive in heteronuclear correlation experiments) [1].

Protein NMR spectroscopy Side-chain hydrogen bonding Paramagnetic NMR

Validated Research Applications for L-Asparagine:H2O (Amide-15N) Based on Differential Evidence


Metabolic Flux Analysis of Asparagine Synthetase Activity in Mammalian Cell Culture

L-Asparagine:H2O (Amide-15N) enables precise tracing of the amide nitrogen transfer from asparagine to glutamine via asparagine synthetase-mediated transamination, with no detectable free ammonia production as established by ¹H/¹⁵N HMBC NMR spectroscopy in Vero cell models [1]. This application scenario is directly validated by the finding that incubation of cells with L-[4-¹⁵N]asparagine results in predominant transfer of the amide nitrogen to glutamine amide, confirming the metabolic route through asparagine synthetase rather than asparaginase-mediated deamination [1].

Position-Specific Isotopic Enrichment Verification in Metabolic Tracing Workflows

Researchers employing stable isotope-resolved metabolomics can use L-Asparagine:H2O (Amide-15N) as a tracer that permits analytical verification of label position fidelity via ion-pair chromatography-mass spectrometry [2]. The validated method distinguishes amide-¹⁵N from amino-¹⁵N labeling with a detection limit of 1.0% label presence, and a positional expectation window of ±12% at 30% ¹⁵N enrichment [2]. This analytical capability is essential for quality control in metabolic tracing experiments and cannot be achieved with uniformly ¹⁵N-labeled asparagine.

Kinetic Isotope Effect Determination for Amidotransferase Enzyme Mechanism Studies

L-Asparagine:H2O (Amide-15N) is the required isotopolog for measuring amide nitrogen-specific kinetic isotope effects in asparagine synthetase and related amidotransferase enzymes [3]. The experimentally determined ¹⁵KIE value of 1.0222 for glutamine-dependent asparagine synthesis at pH 8.0 [3] exemplifies the quantitative mechanistic information obtainable only with site-specific amide-¹⁵N substitution. Uniformly labeled asparagine would yield composite isotope effects that cannot be deconvoluted into position-specific contributions.

Paramagnetic NMR-Based Protein Structure Determination of Side-Chain Hydrogen-Bonding Networks

In structural biology applications requiring pseudocontact shift-based determination of magnetic susceptibility anisotropy tensors, L-Asparagine:H2O (Amide-15N) provides selective detection of asparagine side-chain amide protons without spectral interference from backbone amide resonances [4]. This site-specific labeling strategy, validated in paramagnetic NMR spectroscopy studies with lanthanide-tagged proteins [4], enables unambiguous assignment of hydrogen-bonding networks involving asparagine side-chains, a capability that uniformly ¹⁵N-labeled asparagine cannot provide without extensive spectral editing.

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